Methyl 4-aminocyclohexanecarboxylate

Description

BenchChem offers high-quality Methyl 4-aminocyclohexanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-aminocyclohexanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

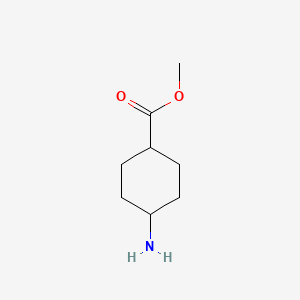

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-aminocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-2-4-7(9)5-3-6/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKGMXGWLOPOAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329662 | |

| Record name | Methyl 4-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62456-15-9 | |

| Record name | Methyl 4-aminocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-Aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminocyclohexanecarboxylate is a bifunctional organic molecule featuring a cyclohexane ring substituted with an amino group and a methyl ester. This compound, existing as cis and trans isomers, serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. Its distinct stereoisomers and the reactivity of its functional groups make it a versatile intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for their determination, and insights into its role in drug development.

Physicochemical Properties

The physicochemical characteristics of methyl 4-aminocyclohexanecarboxylate are fundamental to its application in chemical synthesis and drug design. These properties, which differ between the cis and trans isomers, influence reactivity, solubility, and bioavailability of the final active pharmaceutical ingredients (APIs). The compound is most commonly handled as its hydrochloride salt to improve stability and solubility in aqueous media.

General Properties

| Property | Value | Source |

| Appearance | White to almost white or yellow crystalline powder.[1][2][3] | |

| Storage | Store in a cool, dark, and dry place.[4] |

Stereoisomer-Specific Properties

A comparative summary of the key physicochemical data for the hydrochloride salts of both cis and trans-methyl 4-aminocyclohexanecarboxylate is presented below.

| Property | trans-Methyl 4-aminocyclohexanecarboxylate HCl | cis-Methyl 4-aminocyclohexanecarboxylate HCl |

| CAS Number | 61367-07-5[3][5][6] | 61367-16-6[7] |

| Molecular Formula | C₈H₁₆ClNO₂[5] | C₈H₁₆ClNO₂[7] |

| Molecular Weight | 193.67 g/mol [5] | 193.67 g/mol [7] |

| Melting Point | 140-142 °C[2] | Not explicitly found |

| Boiling Point | 255.4 °C at 760 mmHg (for free base)[8] | Not explicitly found |

| Flash Point | 108.3 °C (for free base)[8] | Not explicitly found |

| Solubility | Soluble in water.[3][4][8] Easily soluble in polar organic solvents like alcohols and ketones.[2] | Not explicitly found, but amine salts are generally water-soluble.[9][10] |

| LogP (calculated) | 2.18 (suggests moderate lipophilicity)[1] | Not explicitly found |

| Vapor Pressure | 0.0129 mmHg at 25 °C (for free base)[8] | Not explicitly found |

| pKa | Not experimentally determined. | Not experimentally determined. |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These protocols are general and can be adapted for the specific analysis of methyl 4-aminocyclohexanecarboxylate isomers.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline methyl 4-aminocyclohexanecarboxylate hydrochloride is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range is the melting point. A sharp melting range (0.5-1 °C) is indicative of high purity.

Determination of Aqueous Solubility

The solubility of the hydrochloride salt in aqueous media is a crucial parameter for its use in biological systems and for reaction workups.

Methodology:

-

Preparation of a Saturated Solution: An excess amount of methyl 4-aminocyclohexanecarboxylate hydrochloride is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The saturated solution is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by gravimetric analysis after solvent evaporation. The solubility is typically expressed in mg/mL or mol/L.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of methyl 4-aminocyclohexanecarboxylate is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken gently for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The two phases are allowed to separate completely.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of pKa

Methodology (Potentiometric Titration):

-

Sample Preparation: A known concentration of methyl 4-aminocyclohexanecarboxylate hydrochloride is dissolved in a known volume of water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been deprotonated.

Role in Drug Development and Experimental Workflows

Methyl 4-aminocyclohexanecarboxylate and its derivatives are valuable intermediates in the synthesis of various pharmacologically active compounds. The trans isomer, in particular, is utilized due to its rigid and well-defined stereochemistry, which can impart specific conformational constraints on the final drug molecule.

One notable application is in the synthesis of Janus Kinase (JAK) inhibitors. JAKs are a family of enzymes that play a critical role in cytokine signaling pathways, which are implicated in inflammatory and autoimmune diseases.

Below is a conceptual workflow for the synthesis of a JAK inhibitor utilizing a derivative of trans-4-aminocyclohexanecarboxylic acid.

Caption: Conceptual workflow for the synthesis of a JAK inhibitor.

The following diagram illustrates a general decision-making process for characterizing a new batch of methyl 4-aminocyclohexanecarboxylate in a drug development setting.

Caption: Quality control workflow for methyl 4-aminocyclohexanecarboxylate.

Conclusion

Methyl 4-aminocyclohexanecarboxylate is a foundational molecule in medicinal chemistry, offering a rigid scaffold for the synthesis of complex and stereochemically defined drug candidates. A thorough understanding of its physicochemical properties is paramount for its effective use in drug discovery and development. While much is known about the trans isomer, further characterization of the cis isomer would be beneficial for a more complete understanding of this important chemical entity. The experimental protocols and workflows provided in this guide offer a framework for the consistent and accurate characterization of this versatile pharmaceutical intermediate.

References

- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]

- 4. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride CAS#: 61367-07-5 [m.chemicalbook.com]

- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 7. Methyl cis-4-Aminocyclohexanecarboxylate Hydrochloride | 61367-16-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. chembk.com [chembk.com]

- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Structure and Stereoisomerism of Methyl 4-aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-aminocyclohexanecarboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid cyclohexyl scaffold allows for precise spatial orientation of the amino and ester functionalities, making it a valuable component in the design of targeted therapies. This technical guide provides a comprehensive overview of the structure, stereoisomerism, synthesis, and characterization of the cis and trans isomers of methyl 4-aminocyclohexanecarboxylate. Detailed experimental protocols and spectroscopic data are presented to aid researchers in their synthetic and drug development endeavors. Furthermore, this guide explores the role of this scaffold in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for type 2 diabetes and Janus Kinase (JAK) inhibitors for inflammatory diseases, complete with signaling pathway diagrams to illustrate their mechanisms of action.

Chemical Structure and Stereoisomerism

Methyl 4-aminocyclohexanecarboxylate (C₈H₁₅NO₂) is a disubstituted cyclohexane derivative featuring an amino group and a methyl ester group at positions 1 and 4. The cyclohexane ring can exist in a stable chair conformation, leading to two distinct stereoisomers: cis and trans.

-

Trans-isomer: In the more thermodynamically stable trans isomer, both the amino and the methyl carboxylate groups can occupy equatorial positions on the cyclohexane ring, minimizing steric hindrance.

-

Cis-isomer: In the cis isomer, one substituent is in an axial position while the other is equatorial.

The stereochemistry of these isomers is crucial as it dictates their three-dimensional shape and, consequently, their interaction with biological targets.

Table 1: Physicochemical Properties of Methyl 4-aminocyclohexanecarboxylate Isomers

| Property | cis-Methyl 4-aminocyclohexanecarboxylate | trans-Methyl 4-aminocyclohexanecarboxylate Hydrochloride |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ |

| Molecular Weight | 157.21 g/mol [1] | 193.67 g/mol [2] |

| CAS Number | 62456-15-9[1] | 61367-07-5[3] |

| Appearance | - | White crystalline powder[4] |

| Purity | >98.0% (T) | 97% |

Synthesis and Separation of Stereoisomers

The synthesis of methyl 4-aminocyclohexanecarboxylate isomers typically starts from p-aminobenzoic acid.

Synthesis of trans-Methyl 4-aminocyclohexanecarboxylate Hydrochloride[4]

A common and efficient method for the synthesis of the trans isomer involves the esterification of trans-4-aminocyclohexanecarboxylic acid.

Experimental Protocol:

-

Suspend (Trans)-4-aminocyclohexanecarboxylic acid (200 mg, 1.40 mmol) in methanol (5.5 mL) and cool the mixture to -10 °C.

-

Add thionyl chloride (204 μL, 2.79 mmol) dropwise to the suspension and stir for 15 minutes.

-

Allow the reaction mixture to warm to ambient temperature over 15 minutes.

-

Heat the mixture at reflux for 1 hour.

-

After cooling, concentrate the mixture to afford methyl trans-4-aminocyclohexanecarboxylate hydrochloride.

-

Yield: 260 mg (96.1%)[4]

-

Synthesis and Separation of the cis-Isomer

The catalytic hydrogenation of p-aminobenzoic acid derivatives often leads to a mixture of cis and trans isomers, with the cis isomer sometimes being the major product depending on the reaction conditions.

General Synthetic Approach:

-

Catalytic hydrogenation of p-aminobenzoic acid using a suitable catalyst (e.g., Ruthenium on Carbon) under basic conditions can produce a mixture of cis- and trans-4-aminocyclohexanecarboxylic acid.[5][6]

-

The resulting mixture of carboxylic acids can then be esterified to the corresponding methyl esters.

Separation of Isomers:

The separation of the cis and trans isomers can be challenging due to their similar physical properties. The following methods have been reported:

-

Fractional Crystallization: The hydrochloride salts of the amino esters or the N-protected amino acids can be separated by fractional crystallization, exploiting the differences in their crystal packing and solubility.

-

Selective Esterification: It is possible to selectively esterify the cis-acid in a mixture, allowing for the isolation of the unreacted trans-acid.[6]

-

Epimerization: The less stable cis isomer can be converted to the more stable trans isomer through base-mediated epimerization. A patented method involves heating a cis/trans mixture with potassium tert-butoxide in isopropyl alcohol.[7]

Spectroscopic Characterization

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly dependent on their axial or equatorial orientation, allowing for the differentiation of the cis and trans isomers. The proton attached to the carbon bearing the ester group (H1) and the proton on the carbon with the amino group (H4) are of particular diagnostic importance.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the cis and trans isomers due to the different steric environments.

Infrared (IR) Spectroscopy: Both isomers will exhibit characteristic absorptions for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1730 cm⁻¹), and C-N stretching.

Role in Drug Development

The methyl 4-aminocyclohexanecarboxylate scaffold is a key component in the development of inhibitors for two important enzyme classes: Dipeptidyl Peptidase-IV (DPP-IV) and Janus Kinases (JAKs).

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of GLP-1, leading to improved glycemic control in patients with type 2 diabetes. The cyclohexylamine moiety can serve as a scaffold to position key pharmacophoric groups that interact with the active site of the DPP-IV enzyme.

Figure 1. Mechanism of DPP-IV Inhibition.

Janus Kinase (JAK) Inhibitors

Janus kinases are a family of intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines involved in inflammation and immune responses. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in various autoimmune and inflammatory diseases. The trans-isomer of 4-aminocyclohexanecarboxylic acid derivatives has been utilized in the synthesis of JAK inhibitors, such as Oclacitinib, where the cyclohexane ring acts as a rigid spacer to correctly orient the pharmacophores for binding to the kinase domain.[6][8]

Figure 2. The JAK-STAT Signaling Pathway and its Inhibition.

Conclusion

Methyl 4-aminocyclohexanecarboxylate, in its cis and trans isomeric forms, represents a fundamentally important scaffold in modern drug discovery. The distinct stereochemical arrangements of its functional groups provide a basis for the rational design of potent and selective enzyme inhibitors. This guide has provided a detailed overview of the structure, synthesis, and characterization of these isomers, alongside an exploration of their application in the development of DPP-IV and JAK inhibitors. The provided experimental insights and pathway diagrams are intended to serve as a valuable resource for researchers in the pharmaceutical and chemical sciences. Further research into stereoselective synthetic routes and a more comprehensive characterization of the individual isomers will undoubtedly accelerate the development of novel therapeutics based on this versatile chemical entity.

References

- 1. Methyl 4-aminocyclohexanecarboxylate | C8H15NO2 | CID 422580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 4. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]

- 5. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]

- 8. researchgate.net [researchgate.net]

The Rising Therapeutic Potential of Methyl 4-Aminocyclohexanecarboxylate Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The methyl 4-aminocyclohexanecarboxylate scaffold has emerged as a promising framework in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties. This technical guide provides a comprehensive overview of the current state of research, detailing the synthesis, biological evaluation, and mechanisms of action of these promising compounds.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Derivatives of methyl 4-aminocyclohexanecarboxylate have shown significant potential in modulating the inflammatory response. A notable example is the derivative methyl 2-(5-butyl-6-thioxo-1,3,5-thiadiazinan-3-yl)butanoate (MBTTB), which has been evaluated for its in-vivo anti-inflammatory effects. The anti-inflammatory activity of these derivatives is often attributed to their ability to modulate key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Nuclear Factor-kappa B (NF-κB), and Cyclooxygenase-2 (COX-2).

Quantitative Data: Anti-inflammatory Activity

| Derivative | Dosage | Time Post-Carrageenan | Paw Edema Inhibition (%) | Reference |

| MBTTB | 100 mg/kg | 1 hour | 16.7 | [1] |

| MBTTB | 100 mg/kg | 3 hours | 23.2 | [1] |

| MBTTB | 100 mg/kg | 5 hours | 26.2 | [1] |

| Standard Drug | - | 1 hour | 12.8 | [1] |

| Standard Drug | - | 3 hours | 14.5 | [1] |

| Standard Drug | - | 5 hours | 15.4 | [1] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay is a standard in vivo model for evaluating acute inflammation.

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (derivatives of methyl 4-aminocyclohexanecarboxylate)

-

Reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Animals are fasted for 12 hours prior to the experiment with free access to water.

-

The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Animals are divided into groups: a control group, a reference drug group, and test groups for each derivative at various doses.

-

The test compounds and reference drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

After 60 minutes, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Methyl 4-aminocyclohexanecarboxylate derivatives have shown promise in this area, exhibiting activity against a range of bacterial and fungal strains.

Quantitative Data: Antimicrobial Activity (MIC Values)

The following table presents the Minimum Inhibitory Concentration (MIC) values for a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, which are structurally related to the core topic and indicate the potential of this chemical class.

| Compound | Staphylococcus aureus (MIC, µg/mL) | Mycobacterium smegmatis (MIC, µg/mL) | Yersinia enterocolitica (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |

| 2a | 256 | 64 | >512 | >512 | >512 | >512 | [2] |

| 2b | >512 | >512 | 64 | 256 | 256 | >512 | [2] |

| 2c | 64 | 64 | >512 | >512 | >512 | >512 | [2] |

| 2d | >512 | >512 | >512 | >512 | >512 | >512 | [2] |

| 2e | >512 | >512 | >512 | >512 | >512 | >512 | [2] |

| 2f | >512 | >512 | >512 | >512 | >512 | 256 | [2] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Bacterial/fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate growth medium

-

Test compounds

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer

Procedure:

-

A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the test compounds and the standard antibiotic are prepared in the growth medium in the wells of a 96-well plate.

-

A standardized inoculum of the microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

The plates are incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.

-

A well containing only the medium serves as a sterility control, and a well with the medium and the inoculum serves as a growth control.

Antidiabetic Activity: Inhibition of Dipeptidyl Peptidase-4 (DPP-4)

Certain derivatives of methyl 4-aminocyclohexanecarboxylate are being investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.

Quantitative Data: DPP-4 Inhibition

While extensive data on methyl 4-aminocyclohexanecarboxylate derivatives as DPP-4 inhibitors is still emerging, the following table provides IC50 values for other heterocyclic compounds to illustrate the range of potencies being achieved in this area.

| Compound Class | Specific Derivative | DPP-4 IC50 (nM) | Reference |

| Pyrazole-based thiosemicarbazone | Compound 2f (4-bromo) | 1.266 ± 0.264 | [3] |

| Pyrazole-based thiosemicarbazone | Compound 2g (4-trifluoromethyl) | 4.775 ± 0.296 | [3] |

| Pyrazole-based thiosemicarbazone | Sitagliptin (Reference) | 4.380 ± 0.319 | [3] |

| Tetralin-sulfonamide | Compound 39 | 2.80 | [4] |

| Tetralin-sulfonamide | Compound 40 | 2.80 | [4] |

Experimental Protocol: DPP-4 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4 using a fluorogenic substrate.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl)

-

Test compounds

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microtiter plates

-

Fluorometer

Procedure:

-

The assay is performed in a 96-well plate.

-

To each well, add the assay buffer, the test compound at various concentrations (or reference inhibitor/vehicle), and the DPP-4 enzyme.

-

The plate is incubated for a pre-determined time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

The reaction is initiated by adding the fluorogenic substrate to each well.

-

The fluorescence is measured kinetically over a period of time (e.g., 30 minutes) at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

-

The percentage of inhibition is calculated for each concentration of the test compound relative to the uninhibited control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The methyl 4-aminocyclohexanecarboxylate scaffold represents a valuable starting point for the design and synthesis of new drug candidates with diverse biological activities. The derivatives discussed in this guide demonstrate significant potential in the fields of inflammation, infectious diseases, and metabolic disorders. Future research should focus on expanding the library of these derivatives and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Further in-vivo studies and toxicological profiling will be crucial in advancing the most promising compounds towards clinical development. The versatility of this chemical framework suggests that many more therapeutic applications may yet be discovered.

References

- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EMAN RESEARCH PUBLISHING |Full Text|A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus [publishing.emanresearch.org]

- 3. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Relative Stability and Conformation of Cis and Trans Methyl 4-aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the conformational isomerism and thermodynamic stability of cis- and trans-methyl 4-aminocyclohexanecarboxylate. A thorough understanding of the three-dimensional structure and relative energies of these isomers is paramount in drug design and development, where specific molecular conformations can dictate biological activity and efficacy.

Core Concepts: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The thermodynamic stability of substituted cyclohexanes is predominantly governed by the steric interactions of the substituents with the cyclohexane ring in its low-energy chair conformation. Substituents can adopt either an axial or an equatorial position. In general, equatorial orientations are energetically more favorable as they minimize steric hindrance, particularly the destabilizing 1,3-diaxial interactions between an axial substituent and the axial hydrogens on the same face of the ring.

For 1,4-disubstituted cyclohexanes like methyl 4-aminocyclohexanecarboxylate, the relative stability of the cis and trans isomers is determined by the chair conformation that minimizes the overall steric strain.

-

trans-Methyl 4-aminocyclohexanecarboxylate: In its most stable chair conformation, both the amino (-NH₂) and the methoxycarbonyl (-COOCH₃) groups can simultaneously occupy equatorial positions. This diequatorial arrangement minimizes steric interactions, resulting in a thermodynamically favored state.

-

cis-Methyl 4-aminocyclohexanecarboxylate: In any chair conformation of the cis isomer, one substituent must be in an axial position while the other is equatorial. This axial-equatorial arrangement inevitably introduces 1,3-diaxial interactions, leading to higher steric strain compared to the diequatorial trans isomer.

Quantitative Analysis of Thermodynamic Stability

The preference for a substituent to occupy the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference (ΔG°) between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk.

The overall Gibbs free energy difference between the most stable conformations of the cis and trans isomers of methyl 4-aminocyclohexanecarboxylate can be estimated by considering the A-values of the axial substituents.

| Functional Group | A-value (kcal/mol) |

| Amino (-NH₂) | ~1.2[1] |

| Methoxycarbonyl (-COOMe) | ~1.1[1] |

Table 1: Conformational Free Energy (A-values) of Substituents

For the trans isomer, the most stable conformation is the diequatorial (e,e) form, which serves as the reference with a relative Gibbs free energy of 0 kcal/mol. The alternative diaxial (a,a) conformation would be highly disfavored, with a ΔG° of approximately 2.3 kcal/mol (the sum of the A-values for -NH₂ and -COOMe).

For the cis isomer, there are two possible chair conformations that are in equilibrium: one with an axial amino group and an equatorial methoxycarbonyl group (a,e), and the other with an equatorial amino group and an axial methoxycarbonyl group (e,a).

-

ΔG° (cis, axial -NH₂, equatorial -COOMe): This conformation is destabilized by the 1,3-diaxial interactions of the amino group, contributing approximately 1.2 kcal/mol to the energy.

-

ΔG° (cis, equatorial -NH₂, axial -COOMe): This conformation is destabilized by the 1,3-diaxial interactions of the methoxycarbonyl group, contributing approximately 1.1 kcal/mol to the energy.

The two conformers of the cis isomer will exist in an equilibrium, with the conformer having the bulkier group (in this case, the amino group) in the equatorial position being slightly more populated. However, both conformers are significantly less stable than the diequatorial trans isomer. The thermodynamically more stable isomer is unequivocally the trans isomer.

Experimental Determination of Isomer Stability

The relative thermodynamic stability of cis- and trans-methyl 4-aminocyclohexanecarboxylate can be determined experimentally by establishing an equilibrium between the two isomers and quantifying their relative concentrations.

Experimental Workflow

Experimental workflow for determining thermodynamic stability.

Key Experimental Protocols

1. Base-Mediated Epimerization:

-

Objective: To establish a thermodynamic equilibrium between the cis and trans isomers.

-

Procedure: A mixture of the cis and trans isomers is dissolved in a suitable solvent, such as isopropyl alcohol. A catalytic amount of a strong base, like potassium tert-butoxide, is added. The mixture is heated (e.g., to 60-65°C) for a sufficient period (e.g., 2-3 hours) to allow the equilibrium to be reached. Tertiary amines can also be used as bases to minimize ester hydrolysis.

2. Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To "freeze out" the chair-flipping conformations and quantify the relative amounts of the cis and trans isomers at equilibrium.

-

Procedure:

-

The equilibrated mixture is cooled to a low temperature (e.g., -80°C or lower) within the NMR spectrometer.

-

¹H or ¹³C NMR spectra are acquired. At low temperatures, the rate of chair-flipping is slow on the NMR timescale, allowing for the observation of distinct signals for the axial and equatorial protons/carbons.

-

Identify distinct and well-resolved signals corresponding to the cis and trans isomers. Protons adjacent to the amino and methoxycarbonyl groups are often suitable for this purpose.

-

Integrate the signals corresponding to each isomer. The ratio of the integrals is proportional to the molar ratio of the isomers at equilibrium.

-

3. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

-

Objective: To separate and quantify the cis and trans isomers.

-

Procedure:

-

An HPLC system equipped with a chiral column (e.g., Chiralpak IA) is used.

-

A suitable mobile phase is chosen to achieve baseline separation of the two isomers.

-

The equilibrated mixture is injected, and the chromatogram is recorded.

-

The separated isomers can be detected and identified using a mass spectrometer.

-

The relative amounts of the isomers are determined by integrating the areas of their respective peaks in the chromatogram.

-

4. Calculation of Gibbs Free Energy Difference (ΔG°):

Once the equilibrium constant (Keq = [trans]/[cis]) is determined from the NMR or HPLC data, the standard Gibbs free energy difference between the isomers can be calculated using the following equation:

ΔG° = -RT ln(Keq)

where R is the gas constant (1.987 cal/mol·K) and T is the absolute temperature in Kelvin at which the equilibrium was established.

Computational Chemistry Approach

In addition to experimental methods, computational chemistry provides a powerful tool for investigating the conformational landscape and relative stabilities of the cis and trans isomers.

Computational workflow for stability analysis.

Conclusion

The thermodynamic stability of methyl 4-aminocyclohexanecarboxylate isomers is decisively in favor of the trans isomer. This preference is rooted in the fundamental principles of cyclohexane conformational analysis, where the diequatorial arrangement of substituents in the trans isomer minimizes steric strain. In contrast, the cis isomer is forced to adopt an axial-equatorial conformation, which is energetically less favorable due to 1,3-diaxial interactions. This substantial stability difference is a critical consideration for synthetic strategies and for understanding the molecule's behavior in biological systems, where the trans isomer is expected to be the overwhelmingly predominant species at equilibrium.

References

A Technical Guide to the Solubility of Methyl 4-Aminocyclohexanecarboxylate Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-aminocyclohexanecarboxylate hydrochloride is a key bifunctional building block in pharmaceutical synthesis, frequently utilized in the development of novel therapeutic agents. Its utility as a synthetic intermediate is significantly influenced by its physicochemical properties, particularly its solubility in various organic solvents. A thorough understanding of its solubility profile is critical for reaction optimization, purification, formulation, and the overall efficiency of drug development workflows.

This technical guide provides a summary of the known qualitative solubility of methyl 4-aminocyclohexanecarboxylate hydrochloride and presents a detailed experimental protocol for its quantitative determination.

Core Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol [1][2] |

| Appearance | White to almost white crystalline powder[3][4] |

| Melting Point | 140-142 °C[3] |

| IUPAC Name | methyl 4-aminocyclohexane-1-carboxylate;hydrochloride[2] |

| CAS Number | 61367-07-5[4] |

Solubility Profile

Currently, there is a lack of comprehensive quantitative solubility data for methyl 4-aminocyclohexanecarboxylate hydrochloride in a wide range of organic solvents in publicly available literature. However, qualitative descriptions and information derived from purification methods provide valuable insights.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information. It is important to note that some sources provide conflicting information regarding its aqueous solubility, which is a common characteristic of amine hydrochlorides that can exhibit amphiphilic behavior.

| Solvent | Solubility | Source / Implication |

| Water | Soluble[3][5] | Stated in multiple chemical supplier datasheets. |

| Alcohols (general) | Easily Soluble[3] | Indicated as a class of suitable polar organic solvents. |

| Ketones (general) | Easily Soluble[3] | Indicated as a class of suitable polar organic solvents. |

| Ethanol | Soluble | Implied by its use as a recrystallization solvent, often in a mixture with water.[1] |

| Toluene | Limited Solubility | Implied by its use as an anti-solvent for recrystallization.[1] |

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, the following section outlines a detailed experimental protocol based on the widely accepted isothermal shake-flask method. This method is considered the gold standard for determining thermodynamic equilibrium solubility.

Materials and Equipment

-

Methyl 4-aminocyclohexanecarboxylate hydrochloride (analytical grade)

-

Selected organic solvents (HPLC grade): Methanol, Ethanol, Isopropanol, Acetone, Tetrahydrofuran (THF), Acetonitrile, Toluene, Dichloromethane

-

Analytical balance (± 0.1 mg)

-

Thermostatic orbital shaker or water bath

-

Calibrated centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV or ELSD) or a validated titration method

-

Scintillation vials or other suitable sealed containers

Experimental Workflow

The logical workflow for determining the solubility of methyl 4-aminocyclohexanecarboxylate hydrochloride is depicted in the diagram below.

Caption: Workflow for Quantitative Solubility Determination.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of methyl 4-aminocyclohexanecarboxylate hydrochloride into a series of vials. An amount that is visibly in excess of what is expected to dissolve should be used to ensure a solid phase remains at equilibrium.

-

Pipette a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

-

Phase Separation and Sampling:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.

-

Centrifuge the vials to further ensure the separation of the solid and liquid phases.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a solvent-compatible 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC or a suitable titration method. A calibration curve should be prepared using standards of known concentration.

-

-

Calculation:

-

Calculate the solubility of the compound in the specific solvent using the following formula, accounting for any dilution factors:

Solubility (mg/mL) = (Concentration from analysis in mg/mL) x (Dilution Factor)

-

Conclusion

While qualitative data suggests that methyl 4-aminocyclohexanecarboxylate hydrochloride is soluble in polar organic solvents, particularly alcohols and ketones, precise quantitative data is essential for process development and optimization in a research and pharmaceutical setting. The experimental protocol detailed in this guide provides a robust framework for obtaining reliable and reproducible solubility data. The systematic determination of this key parameter will facilitate more efficient and predictable synthetic and formulation processes involving this versatile intermediate.

References

- 1. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]

- 2. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]

- 5. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

The Versatile Scaffold: Unlocking the Potential of Methyl 4-Aminocyclohexanecarboxylate in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-aminocyclohexanecarboxylate, a bifunctional alicyclic scaffold, is emerging as a valuable building block in medicinal chemistry. Its unique stereochemical properties and synthetic tractability offer a versatile platform for the design and development of novel therapeutic agents across a spectrum of disease areas. This technical guide provides a comprehensive overview of the potential applications of this scaffold, focusing on its role in the generation of bioactive molecules targeting key physiological pathways. We will delve into its synthesis, derivatization, and exploration in the context of Dipeptidyl Peptidase-IV (DPP-IV) inhibition, serotonin reuptake inhibition, adenosine receptor antagonism, and urokinase inhibition.

Physicochemical Properties and Synthesis

Methyl 4-aminocyclohexanecarboxylate exists as cis and trans isomers, with the trans isomer being more commonly utilized in drug design due to its thermodynamic stability. The hydrochloride salt is a white to yellow crystalline solid soluble in water.[1][2]

Table 1: Physicochemical Properties of Methyl 4-aminocyclohexanecarboxylate Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₆ClNO₂ | [3] |

| Molecular Weight | 193.67 g/mol | [3] |

| Appearance | White to yellow crystalline solid | [1] |

| Water Solubility | Soluble | [1] |

| Stereochemistry | Exists as cis and trans isomers | [4] |

Synthesis of Methyl 4-aminocyclohexanecarboxylate

A common and efficient method for the synthesis of methyl 4-aminocyclohexanecarboxylate is through the esterification of 4-aminocyclohexanecarboxylic acid.[4]

Experimental Protocol: Esterification of 4-Aminocyclohexanecarboxylic Acid

Materials:

-

4-aminocyclohexanecarboxylic acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂) or concentrated Hydrochloric acid (HCl)[4]

-

Anhydrous solvent (e.g., Methanol)

Procedure (using SOCl₂):

-

Suspend 4-aminocyclohexanecarboxylic acid in anhydrous methanol and cool the mixture to 0°C.

-

Slowly add thionyl chloride dropwise to the suspension while maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude methyl 4-aminocyclohexanecarboxylate hydrochloride.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Workflow for the Synthesis of Methyl 4-aminocyclohexanecarboxylate

Caption: General workflow for the synthesis of methyl 4-aminocyclohexanecarboxylate hydrochloride.

Potential Therapeutic Applications

The presence of both an amine and a methyl ester group on a conformationally restricted cyclohexane ring makes methyl 4-aminocyclohexanecarboxylate an attractive starting point for creating diverse chemical libraries for drug discovery.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

Mechanism of Action: DPP-IV is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release. This mechanism helps to control blood glucose levels in patients with type 2 diabetes.

Signaling Pathway of DPP-IV Inhibition

Caption: DPP-IV inhibition prolongs the action of incretin hormones.

Application of the Scaffold: The 4-aminocyclohexanecarboxylate scaffold can be utilized to design DPP-IV inhibitors where the amino group can interact with the S2 subsite of the enzyme, and the ester can be modified to explore interactions with other pockets or to modulate pharmacokinetic properties. While specific derivatives of methyl 4-aminocyclohexanecarboxylate as DPP-IV inhibitors with reported IC50 values are not prevalent in publicly available literature, the closely related tranexamic acid derivatives have been explored for various therapeutic applications.[1][2][5][6][7] The synthesis of amide derivatives from the core scaffold is a common strategy to introduce diversity and target specific enzyme pockets.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a general method for screening compounds for DPP-IV inhibitory activity.

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate (e.g., Gly-Pro-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor in assay buffer.

-

In the microplate, add the test compound or reference inhibitor solution.

-

Add the DPP-IV enzyme solution to each well (except for the blank).

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the DPP-IV substrate solution to all wells.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C.

-

The rate of increase in fluorescence is proportional to the DPP-IV activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Serotonin Reuptake Inhibitors (SSRIs) for Depression and Anxiety

Mechanism of Action: SSRIs block the reuptake of serotonin (5-hydroxytryptamine, 5-HT) into the presynaptic neuron by inhibiting the serotonin transporter (SERT). This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.

Signaling Pathway of Serotonin Reuptake Inhibition

Caption: SSRIs block the serotonin transporter (SERT), increasing serotonin levels.

Application of the Scaffold: The cyclohexylamine moiety is a common feature in some classes of CNS-active compounds. The 4-aminocyclohexanecarboxylate scaffold can be derivatized, for instance, by N-alkylation or acylation of the amino group and modification of the ester, to generate molecules with the potential to interact with the serotonin transporter. The rigid cyclohexane ring can help in positioning the key pharmacophoric elements in the correct orientation for binding to the transporter.

Experimental Protocol: Serotonin Transporter (SERT) Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of test compounds for the serotonin transporter.

Materials:

-

Cell membranes expressing human SERT

-

Radioligand (e.g., [³H]Citalopram or [¹²⁵I]RTI-55)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Paroxetine)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and the reference inhibitor.

-

In a reaction tube, add the assay buffer, radioligand, and the test compound or reference inhibitor.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known SERT ligand (e.g., 10 µM Paroxetine).

-

Calculate the specific binding and determine the Ki or IC50 value for each test compound.

Adenosine Receptor Antagonists

Mechanism of Action: Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein coupled receptors involved in various physiological processes. Adenosine A₂ₐ receptor antagonists, for example, are being investigated for the treatment of Parkinson's disease as they can modulate dopaminergic neurotransmission.

Signaling Pathway of Adenosine A₂ₐ Receptor Antagonism

Caption: Adenosine receptor antagonists block the receptor, preventing downstream signaling.

Application of the Scaffold: The ethyl ester of 4-aminocyclohexanecarboxylic acid has been used in studies related to adenosine receptors for neurological disorders.[4] The core structure can be elaborated to mimic the structural features of known adenosine receptor antagonists. The amino and ester functionalities provide convenient handles for synthetic modifications to explore the structure-activity relationships.

Experimental Protocol: cAMP Assay for Adenosine A₂ₐ Receptor Antagonism

This assay measures the ability of a compound to inhibit agonist-induced cAMP production in cells expressing the A₂ₐ receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human adenosine A₂ₐ receptor

-

Adenosine A₂ₐ receptor agonist (e.g., NECA)

-

Test compounds (dissolved in DMSO)

-

Reference antagonist (e.g., Istradefylline)

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

-

Cell culture medium and reagents

Procedure:

-

Seed the A₂ₐ receptor-expressing cells in a 96-well plate and incubate overnight.

-

Pre-treat the cells with various concentrations of the test compounds or the reference antagonist for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with the A₂ₐ receptor agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Incubate for a defined period to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves for the antagonists and calculate their IC50 values.

Urokinase Inhibitors for Cancer Therapy

Mechanism of Action: Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in cancer invasion and metastasis by converting plasminogen to plasmin, which in turn degrades the extracellular matrix. Inhibitors of uPA can therefore prevent tumor cell invasion and metastasis.

Application of the Scaffold: The 4-aminocyclohexanecarboxylate scaffold can serve as a rigid core to present functional groups that interact with the active site of urokinase. The amino group can be derivatized to mimic the basic side chain of arginine, which is a natural substrate for urokinase, while the ester group can be modified to enhance binding affinity and selectivity.

Experimental Protocol: In Vitro Urokinase Inhibition Assay (Chromogenic)

This assay measures the inhibition of urokinase activity using a chromogenic substrate.

Materials:

-

Human urokinase enzyme

-

Chromogenic urokinase substrate (e.g., S-2444)

-

Assay buffer (e.g., Tris-HCl, pH 8.8)

-

Test compounds (dissolved in DMSO)

-

Reference inhibitor (e.g., Amiloride)

-

96-well microplate

-

Absorbance plate reader

Procedure:

-

In a 96-well plate, add the assay buffer and the test compound or reference inhibitor at various concentrations.

-

Add the urokinase enzyme solution to each well and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C.

-

The rate of change in absorbance is proportional to the urokinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Conclusion

Methyl 4-aminocyclohexanecarboxylate represents a promising and synthetically accessible scaffold for the development of novel therapeutic agents. Its inherent structural features and the ease of derivatization at both the amino and ester functionalities provide a rich chemical space for exploration in medicinal chemistry. While the direct application of its derivatives as potent, clinically evaluated drug candidates is still an emerging area, the foundational principles and the potential for targeting a diverse range of enzymes and receptors are clear. The experimental protocols provided in this guide offer a starting point for researchers to synthesize and evaluate novel compounds based on this versatile core, paving the way for future discoveries in drug development. Further exploration of structure-activity relationships of derivatives of methyl 4-aminocyclohexanecarboxylate is warranted to fully unlock its therapeutic potential.

References

- 1. Biodegradable derivatives of tranexamic acid as transdermal permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]

- 5. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06266C [pubs.rsc.org]

- 6. Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tranexamic acid derivatives with enhanced absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Methyl trans-4-aminocyclohexanecarboxylate Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a pivotal chemical intermediate, widely utilized as a foundational scaffold in the synthesis of complex pharmaceutical agents. Its rigid cyclohexane core provides a valuable structural motif for introducing specific stereochemistry into drug candidates, influencing their binding affinity and pharmacological profile. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis and purification, and explores its application in the development of targeted therapeutics, including Janus Kinase (JAK) inhibitors and kappa opioid receptor modulators.

Chemical Identification and Properties

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride is a white to off-white crystalline powder. The primary Chemical Abstracts Service (CAS) number for this compound is 61367-07-5 .[1][2] Another identifier, 100707-54-8, is also associated with this molecule in some databases.[3]

The table below summarizes its key physicochemical properties.

| Property | Value | Reference |

| CAS Number | 61367-07-5 | [1][2] |

| Molecular Formula | C₈H₁₆ClNO₂ | [4] |

| Molecular Weight | 193.67 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [5] |

| Melting Point | 140-142°C | [6] |

| Boiling Point | 255.4°C at 760 mmHg | [6] |

| Flash Point | 108.3°C | [6] |

| Solubility | Soluble in water | [5][6] |

| Storage Conditions | Room Temperature, Sealed in Dry, Keep in Dark Place | [5] |

Synthesis and Experimental Protocols

The synthesis of methyl trans-4-aminocyclohexanecarboxylate hydrochloride is most commonly achieved through the esterification of trans-4-aminocyclohexanecarboxylic acid. The stereochemistry of the final product is critical for its subsequent use in pharmaceutical synthesis.[4]

Protocol 1: Fischer Esterification using Thionyl Chloride

This protocol details a common laboratory-scale synthesis via the in-situ generation of an acid chloride followed by esterification.

Materials:

-

trans-4-aminocyclohexanecarboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Diethyl ether or other suitable solvent for precipitation/washing

Procedure: [5]

-

Suspend trans-4-aminocyclohexanecarboxylic acid (e.g., 1.40 mmol, 200 mg) in anhydrous methanol (5.5 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to -10°C using an ice-salt bath.

-

Slowly add thionyl chloride (e.g., 2.0 equivalents, 2.79 mmol, 204 μL) dropwise to the stirred suspension. Maintain the temperature below 0°C during the addition.

-

After the addition is complete, stir the mixture at -10°C for an additional 15 minutes.

-

Remove the cooling bath and allow the reaction mixture to warm to ambient temperature, stirring for 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

After reflux, cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and HCl.

-

The resulting crude solid can be triturated with diethyl ether, filtered, and washed with additional ether to yield the final product, methyl trans-4-aminocyclohexanecarboxylate hydrochloride. A yield of approximately 96% has been reported for this method.[5]

Isomer Control: Base-Mediated Epimerization

The presence of the cis-isomer is a common impurity. Achieving a high percentage of the trans-isomer is crucial. If the starting material is a cis/trans mixture, a base-mediated epimerization can be performed to enrich the thermodynamically more stable trans configuration.[4]

Procedure Outline: [4]

-

A cis/trans mixture of the parent acid is dissolved in a suitable alcohol solvent (e.g., isopropyl alcohol).

-

A strong base, such as potassium tert-butoxide, is added.

-

The mixture is heated (e.g., 60-65°C) for several hours to allow equilibrium to favor the trans isomer.

-

The reaction is quenched by acidification to precipitate the trans-acid, which can then be esterified as described above.

The table below outlines optimized parameters for related hydrogenation and epimerization processes aimed at maximizing the trans-isomer yield.

| Parameter | Optimal Range | Impact on Yield/Purity |

| Temperature (Epimerization) | 60–65°C | Prevents retro-epimerization while avoiding thermal decomposition.[4] |

| Base Selection (Epimerization) | Tertiary Amines | Outperform inorganic bases in minimizing ester hydrolysis.[4] |

| Solvent (Epimerization) | Branched Alcohols | Enhance trans selectivity compared to linear alcohols.[4] |

| H₂ Pressure (Hydrogenation) | 6–9 kg/cm ² | Lower pressures require longer reaction times for the parent acid synthesis.[4] |

| Catalyst Loading (Hydrogenation) | 8–12% w/w | <8% extends duration; >12% increases cost without benefit.[4] |

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a critical building block. Its rigid, non-planar structure is used to position functional groups in a precise three-dimensional orientation, which is essential for specific interactions with biological targets like enzyme active sites or receptors.

Application in Janus Kinase (JAK) Inhibitors

Derivatives of trans-4-aminocyclohexanecarboxylic acid are key intermediates in the synthesis of Janus Kinase (JAK) inhibitors.[7] JAKs are intracellular, non-receptor tyrosine kinases that are critical for signaling from cytokine receptors. The JAK-STAT signaling pathway is implicated in numerous inflammatory and autoimmune diseases. By incorporating the cyclohexane scaffold, medicinal chemists can develop potent and selective inhibitors that block the ATP-binding site of JAKs, thereby disrupting the inflammatory signaling cascade. The drug Oclacitinib is one such example where this structural motif is utilized.[8]

References

- 1. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride, 97% | Fisher Scientific [fishersci.ca]

- 2. Methyl trans-4-aminocyclohexanecarboxylate hydrochloride - [sigmaaldrich.com]

- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride | 100707-54-8 | Benchchem [benchchem.com]

- 5. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 8. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Methyl 4-aminocyclohexanecarboxylate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological information for methyl 4-aminocyclohexanecarboxylate, with a primary focus on its hydrochloride salt (CAS No. 61367-07-5 for the trans-isomer), which is the common form in laboratory use. This guide is intended to equip researchers and professionals with the necessary information to handle this chemical intermediate safely.

Chemical Identification and Properties

Methyl 4-aminocyclohexanecarboxylate is a cycloaliphatic amine ester used as an intermediate in pharmaceutical and chemical research.[1][2] It is typically supplied as a white to off-white crystalline powder.[1][2]

Table 1: Physical and Chemical Properties of Methyl 4-aminocyclohexanecarboxylate Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 61367-07-5 (trans-isomer) | [3][4] |

| Molecular Formula | C₈H₁₆ClNO₂ | [5][6] |

| Molecular Weight | 193.67 g/mol | [5][7] |

| Appearance | White to almost white crystal or powder | [1][2] |

| Melting Point | 140-142 °C | [2] |

| Boiling Point | 255.4 °C at 760 mmHg | [7] |

| Flash Point | 108.3 °C | [7] |

| Solubility | Soluble in water | [7] |

| Storage Temperature | Room temperature; keep in a dark, dry, and sealed container | [8] |

Hazard Identification and Classification

This chemical is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute oral toxicity, skin irritation, serious eye damage, and respiratory irritation.[3]

Table 2: GHS Hazard Classification for Methyl 4-aminocyclohexanecarboxylate Hydrochloride

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3] |

| Serious Eye Damage/Irritation | Category 1 / 2A | H318 / H319: Causes serious eye damage / irritation | [1][3][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [3] |

Toxicological Summary

-

Acute Oral Toxicity (Category 4): This classification indicates that the substance is harmful if swallowed. The LD50 value for this category typically falls in the range of 300 to 2000 mg/kg for rats.

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[3]

-

Serious Eye Damage (Category 1 / 2A): The chemical is capable of causing serious, and potentially irreversible, eye damage upon contact.[1][3][5]

-

Respiratory Irritation (Category 3): Inhalation of dust or fumes may cause irritation to the respiratory tract.[3]

-

Carcinogenicity and Mutagenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, or NTP.[3]

Safe Handling and Storage

Adherence to proper laboratory procedures is critical to minimize risk.

-

Handling: Avoid all contact with skin and eyes, and prevent inhalation of dust.[3] Use only in a well-ventilated area, preferably within a chemical fume hood.[3] Wear appropriate personal protective equipment (see Section 5).[3] Do not eat, drink, or smoke in handling areas.[3] Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong acids, strong alkalis, and strong oxidizing or reducing agents.[3]

Personal Protective Equipment (PPE)

Comprehensive PPE is mandatory when handling this substance.

-

Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[3] An eyewash station should be readily accessible.[3]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin contact.[3]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or if dust formation is likely, a suitable particulate respirator should be used.[3]

First-Aid Measures

Immediate action is required in case of exposure.

-

If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult, administer oxygen. Seek medical attention.[3]

-

If on Skin: Immediately wash with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical attention if irritation persists.[3]

-

If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call a physician, as the substance can cause serious eye damage.[5]

-

If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

References

- 1. Methyl trans-4-AMinocyclohexanecarboxylate Hydrochloride | 61367-07-5 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. file.leyan.com [file.leyan.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.es [fishersci.es]

- 7. chembk.com [chembk.com]

- 8. 61367-07-5|Methyl trans-4-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Key Spectral Characteristics of Methyl 4-aminocyclohexanecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core spectral characteristics of methyl 4-aminocyclohexanecarboxylate, a key intermediate in pharmaceutical synthesis. The information presented herein is intended to support research, development, and quality control activities by providing a baseline understanding of the spectroscopic properties of this compound. This document outlines the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, details the experimental protocols for these techniques, and includes visualizations of the molecular structure and analytical workflow.

Chemical Structure and Properties

Methyl 4-aminocyclohexanecarboxylate is a bifunctional molecule containing a cyclohexane ring substituted with an amino group and a methyl ester group. It can exist as two geometric isomers: cis and trans. The orientation of these functional groups significantly influences the molecule's physical, chemical, and spectral properties. The hydrochloride salt of the trans-isomer is a common commercially available form.[1][2][3][4][5][6][7][8]

Spectroscopic Data Summary

While a comprehensive, publicly available dataset of the measured spectral data for methyl 4-aminocyclohexanecarboxylate is limited, the following tables summarize the expected key spectral characteristics based on the known properties of its functional groups and data from structurally related compounds. A certificate of analysis for the trans-hydrochloride salt confirms that its ¹H NMR spectrum is consistent with the expected structure.[9]

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ (unless otherwise specified) Frequency: 400 MHz (typical)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~3.67 | s | 3H | -COOCH₃ | Sharp singlet characteristic of a methyl ester. |

| ~3.0 - 3.2 | m | 1H | H-4 (CH-NH₂) | The chemical shift is sensitive to solvent and concentration. In the hydrochloride salt, this proton is expected to shift further downfield. |

| ~2.2 - 2.4 | m | 1H | H-1 (CH-COOCH₃) | |

| ~1.8 - 2.1 | m | 4H | Cyclohexane CH₂ (axial) | |

| ~1.2 - 1.6 | m | 4H | Cyclohexane CH₂ (equatorial) | |

| Variable | br s | 2H | -NH₂ | Broad singlet, chemical shift is highly variable and depends on solvent, concentration, and temperature. May exchange with D₂O. |

Note: The exact chemical shifts and multiplicities will differ between the cis and trans isomers due to different magnetic environments for the axial and equatorial protons.

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃ (unless otherwise specified) Frequency: 100 MHz (typical)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~176 | -C=O | Carbonyl carbon of the ester. |

| ~51.5 | -OCH₃ | Methyl carbon of the ester. |

| ~48 - 50 | C-4 (CH-NH₂) | |

| ~40 - 43 | C-1 (CH-COOCH₃) | |

| ~30 - 35 | Cyclohexane CH₂ | |

| ~25 - 29 | Cyclohexane CH₂ |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (amine) |

| 2850 - 2950 | Strong | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (ester) |

| 1430 - 1470 | Medium | C-H bend (alkane) |

| 1170 - 1250 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI)

| m/z | Interpretation |

| 158.1181 | [M+H]⁺ (protonated molecule) for C₈H₁₅NO₂ |

| 157.1103 | Molecular ion (M⁺) for C₈H₁₅NO₂ |

| 142 | [M-NH₂]⁺ |

| 98 | [M-COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Experimental Protocols

The following sections describe generalized experimental protocols for the spectroscopic analysis of methyl 4-aminocyclohexanecarboxylate.

NMR Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Approximately 5-10 mg of methyl 4-aminocyclohexanecarboxylate is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O for the hydrochloride salt) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

-